molecular formula C10H8ClN3O2S B2452217 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide CAS No. 622803-93-4

6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide

Cat. No.: B2452217
CAS No.: 622803-93-4
M. Wt: 269.7
InChI Key: JKSGRKZYGYCNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H8ClN3O2S and a molecular weight of 269.71 g/mol It is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a chlorine atom and another pyridine ring

Preparation Methods

The synthesis of 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 2-aminopyridine . The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide include other sulfonamide derivatives and pyridine-based compounds. For example:

The uniqueness of this compound lies in its dual pyridine rings and the specific positioning of the sulfonamide group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

6-chloro-N-pyridin-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c11-9-5-4-8(7-13-9)17(15,16)14-10-3-1-2-6-12-10/h1-7H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSGRKZYGYCNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.